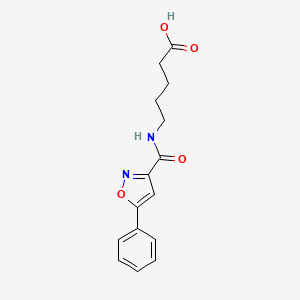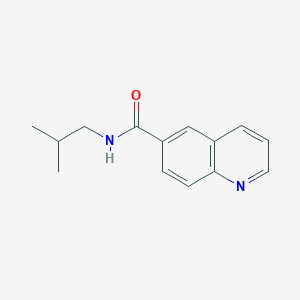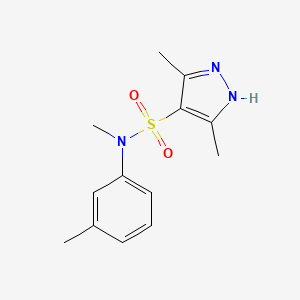
methyl 3-(1H-pyrazole-5-carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-pyrazole-5-carbonylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPB and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of MPB is not fully understood. However, it has been suggested that MPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. MPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling pathway. MPB has also been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPB has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MPB has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). MPB has been found to have a protective effect on the liver and kidneys and reduce the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MPB is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MPB in lab experiments. MPB has low solubility in water, which can limit its use in certain experiments. MPB can also exhibit non-specific binding to proteins, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of MPB. One direction is to investigate the potential use of MPB as a therapeutic agent for the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases. Another direction is to investigate the mechanism of action of MPB and its interactions with other signaling pathways. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MPB and its potential toxicity in vivo.
Conclusion:
Methyl 3-(1H-pyrazole-5-carbonylamino)benzoate is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MPB has also been studied for its potential use as a diagnostic tool for cancer and its neuroprotective effects. However, further studies are needed to investigate the mechanism of action of MPB and its potential use as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
MPB can be synthesized using different methods. One of the methods involves the reaction of 3-amino benzoic acid with methyl chloroformate in the presence of triethylamine and pyrazole-5-carboxamide. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-nitro benzoic acid with methyl chloroformate in the presence of pyrazole-5-carboxamide. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
MPB has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MPB has also been studied for its potential use as a diagnostic tool for cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPB has also been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
methyl 3-(1H-pyrazole-5-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)8-3-2-4-9(7-8)14-11(16)10-5-6-13-15-10/h2-7H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBHLOWHOBWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-pyrazole-5-carbonylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)



![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)